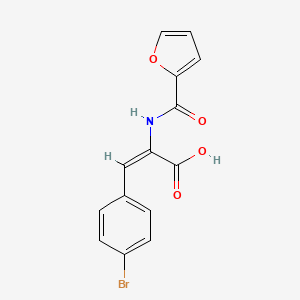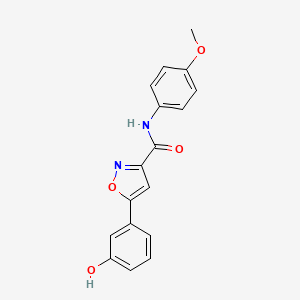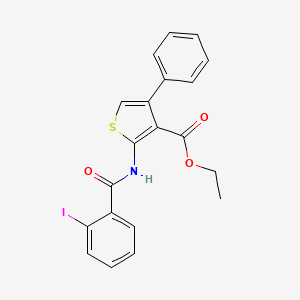![molecular formula C22H24N2O2S B4737464 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-{[3-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-OXOPROPYL]SULFANYL}-1-PROPANONE](/img/structure/B4737464.png)
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-{[3-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-OXOPROPYL]SULFANYL}-1-PROPANONE
Overview
Description
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-{[3-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-OXOPROPYL]SULFANYL}-1-PROPANONE is a complex organic compound that features multiple indole groups and a sulfanyl linkage. Compounds with indole structures are often of interest due to their biological activity and presence in various natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-{[3-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-OXOPROPYL]SULFANYL}-1-PROPANONE likely involves multiple steps, including the formation of indole rings and the introduction of the sulfanyl group. Typical synthetic routes might include:
Formation of Indole Rings: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Introduction of Sulfanyl Group: This step might involve the reaction of a thiol with a suitable electrophile to form the sulfanyl linkage.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-{[3-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-OXOPROPYL]SULFANYL}-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound, potentially affecting its biological activity.
Substitution: Various substitution reactions might be employed to introduce new groups or modify existing ones.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could result in more saturated derivatives.
Scientific Research Applications
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-{[3-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-OXOPROPYL]SULFANYL}-1-PROPANONE could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the production of materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-{[3-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-OXOPROPYL]SULFANYL}-1-PROPANONE would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, affecting signaling pathways, or altering the function of specific proteins.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other indole derivatives with sulfanyl linkages. Examples could be:
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-PROPANONE: A simpler compound with a similar core structure.
3-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-OXOPROPYL SULFANYL COMPOUNDS: Variants with different substituents on the indole rings.
Uniqueness
The uniqueness of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-{[3-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-OXOPROPYL]SULFANYL}-1-PROPANONE lies in its specific combination of indole groups and sulfanyl linkage, which might confer unique chemical and biological properties.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]sulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c25-21(23-13-9-17-5-1-3-7-19(17)23)11-15-27-16-12-22(26)24-14-10-18-6-2-4-8-20(18)24/h1-8H,9-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRFZAHXIKHYGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCSCCC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-bromo-6-ethoxy-4-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzoate](/img/structure/B4737399.png)


![5-[3-(2,4-dichlorophenoxy)propyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4737427.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide](/img/structure/B4737435.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyl)ethyl]propanamide](/img/structure/B4737439.png)
![2-(3,4-dimethylphenyl)-6-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B4737452.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4737453.png)
![3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4737461.png)
![ethyl 3-{[3-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4737470.png)
![N-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}PENTANAMIDE](/img/structure/B4737471.png)
![1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide](/img/structure/B4737472.png)
